molecular formula C32H52N4O4+2 B1199210 Demecarium CAS No. 16505-84-3

Demecarium

Cat. No. B1199210
CAS RN: 16505-84-3
M. Wt: 556.8 g/mol
InChI Key: RWZVPVOZTJJMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Demecarium is a quaternary ammonium compound that serves as a long-acting cholinesterase inhibitor with parasympathomimetic activity. When used topically, demecarium inactivates both pseudocholinesterase and acetylcholinesterase, thereby preventing acetylcholine breakdown and increasing acetylcholine activity. This causes contraction of the iris sphincter muscle (producing miosis) and the ciliary muscle (affecting the accommodation reflex). In so doing, this agent increases the outflow of the aqueous humor, thereby reducing intraocular pressure.
Demecarium, also known as humorsol or tosmilen, belongs to the class of organic compounds known as phenoxy compounds. These are aromatic compounds contaning a phenoxy group. Demecarium is a drug which is used for the topical treatment of chronic open-angle glaucoma. Demecarium is considered to be a practically insoluble (in water) and relatively neutral molecule. Demecarium has been detected in multiple biofluids, such as urine and blood. Within the cell, demecarium is primarily located in the cytoplasm.
Demecarium is an indirect-acting parasympathomimetic agent that is used to treat glaucoma. It is a cholinesterase inhibitor or an anticholinesterase. Cholinesterase inhibitors prolong the effect of acetylcholine, which is released at the neuroeffector junction of parasympathetic postganglion nerves, by inactivating the cholinesterases that break it down. Demecarium inactivates both pseudocholinesterase and acetylcholinesterase. In the eye, this causes constriction of the iris sphincter muscle (causing miosis) and the ciliary muscle. The outflow of the aqueous humor is facilitated, which leads to a reduction in intraocular pressure.

Scientific Research Applications

Cholinesterase Inhibitor and Parasympathomimetic Activity

Demecarium is a quaternary ammonium compound recognized for its role as a long-acting cholinesterase inhibitor with parasympathomimetic activity. When applied topically, demecarium inhibits both pseudocholinesterase and acetylcholinesterase, which prevents the breakdown of acetylcholine and enhances its activity. This action results in the contraction of the iris sphincter muscle (producing miosis) and the ciliary muscle (affecting the accommodation reflex). Consequently, demecarium increases the outflow of aqueous humor, effectively reducing intraocular pressure. This mechanism is critical in the treatment of conditions like glaucoma, where controlling intraocular pressure is essential (Definitions, 2020).

Quantitative Analysis and Stability

Research has also been conducted on the quantitative determination of demecarium bromide using colorimetric methods. A notable study describes a stability-indicating colorimetric method that utilizes the reaction of potassium cobaltothiocyanate. The resulting blue color is extracted and measured, demonstrating suitability in the presence of potential hydrolytic products of demecarium bromide. This method also extends to other structurally related cholinesterase inhibitors, such as pyridostigmine bromide and distigmine bromide, illustrating the versatility of this approach in pharmaceutical analysis (Y. M. Dessouky & L. N. Gad El Rub, 1980).

Micellar Properties in Aqueous Solutions

The micellar properties of demecarium bromide in aqueous solution have been explored, contributing to a broader understanding of its chemical behavior and potential applications. Light scattering, surface tension, and conductivity techniques were employed to examine these properties, revealing critical concentrations and associations. This research enhances the comprehension of demecarium's physical chemistry, which is fundamental in optimizing its formulation and application in therapeutic contexts (D. Attwood & R. Natarajan, 1980).

Implications in Lens Metabolism and Permeability

A study investigating the mechanism underlying alterations in sodium, potassium, and water content in the rabbit lens exposed to demecarium bromide revealed significant insights. Demecarium was found to increase lens permeability and shift the glucose metabolism of the lens to anaerobic pathways. These findings provide valuable information about the ocular pharmacological effects of demecarium, particularly in relation to lens health and function (J. Michon & J. Kinoshita, 1968).

properties

CAS RN

16505-84-3

Product Name

Demecarium

Molecular Formula

C32H52N4O4+2

Molecular Weight

556.8 g/mol

IUPAC Name

trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium

InChI

InChI=1S/C32H52N4O4/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8/h17-22,25-26H,9-16,23-24H2,1-8H3/q+2

InChI Key

RWZVPVOZTJJMNU-UHFFFAOYSA-N

SMILES

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C

Canonical SMILES

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C

melting_point

164-170

Other CAS RN

16505-84-3
56-94-0

physical_description

Solid

solubility

1.69e-05 g/L

synonyms

demecarium
demecarium bromide
demecastigmine
Humorsol
Tosmilen

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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